molecular formula C11H7N B598168 5-Ethynylisoquinoline CAS No. 1203579-37-6

5-Ethynylisoquinoline

Cat. No.: B598168
CAS No.: 1203579-37-6
M. Wt: 153.184
InChI Key: YBMNMHGMBRLEPL-UHFFFAOYSA-N
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Description

5-Ethynylisoquinoline is an organic compound with the molecular formula C₁₁H₇N It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring

Scientific Research Applications

5-Ethynylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Safety and Hazards

The safety information for 5-Ethynylisoquinoline indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylisoquinoline typically involves the Sonogashira coupling reaction. This method uses palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and readily available reagents, and ensuring the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethynyl group to a carboxylic acid or other oxidized forms.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions activated by the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethylisoquinoline.

    Substitution: Halogenated or nitro-substituted isoquinolines.

Mechanism of Action

The mechanism of action of 5-Ethynylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target proteins, altering their function and leading to the desired biological effect.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the ethynyl group.

    5-Bromoisoquinoline: A halogenated derivative with different reactivity.

    5-Methylisoquinoline: A methyl-substituted analog with distinct chemical properties.

Uniqueness: 5-Ethynylisoquinoline is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

5-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMNMHGMBRLEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680920
Record name 5-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-37-6
Record name 5-Ethynylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203579-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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